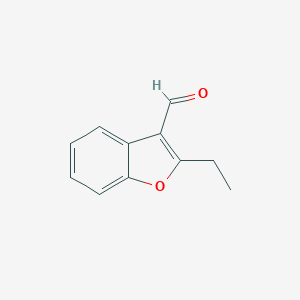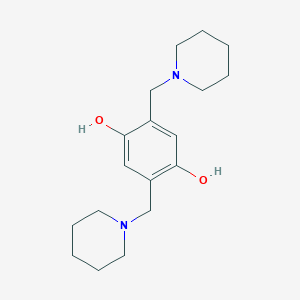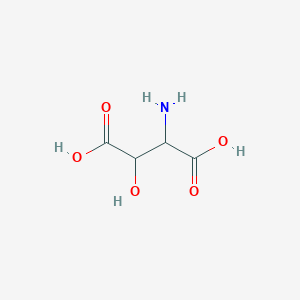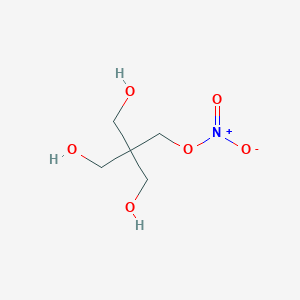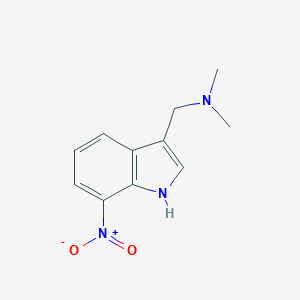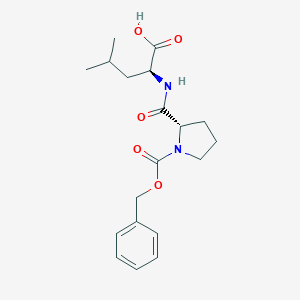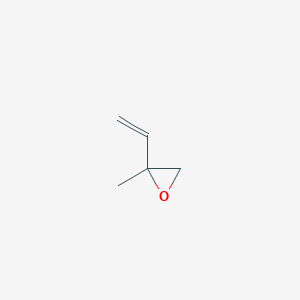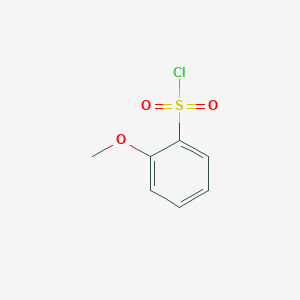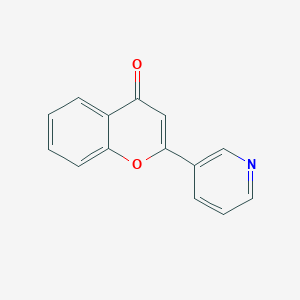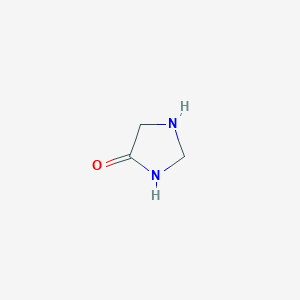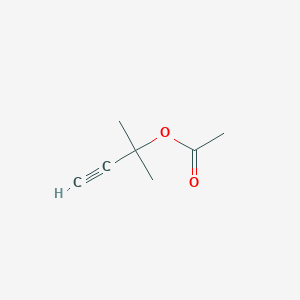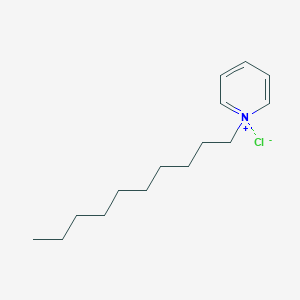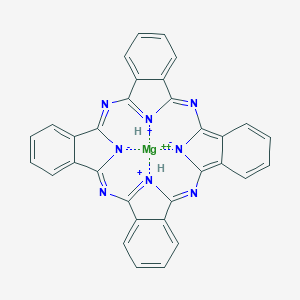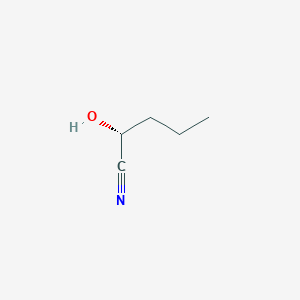
(R)-2-Hydroxypentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-Hydroxypentanenitrile is a chemical compound that belongs to the class of nitriles. It is a chiral molecule that has a hydroxyl group and a nitrile group attached to a five-carbon chain. This compound has gained significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Mecanismo De Acción
The exact mechanism of action of (R)-2-Hydroxypentanenitrile is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (R)-2-Hydroxypentanenitrile exhibits potent anti-inflammatory and analgesic activities. It has also been shown to have antioxidant properties and to modulate the activity of certain enzymes and receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (R)-2-Hydroxypentanenitrile is its high enantioselectivity, which makes it a useful intermediate in the synthesis of chiral compounds. However, its high cost and limited availability can be a major limitation for its use in lab experiments.
Direcciones Futuras
There are several potential future directions for the research on (R)-2-Hydroxypentanenitrile. One possible direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as inflammation and pain. Another direction is to explore new synthesis methods to improve its yield and reduce its cost. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential targets in the body.
Métodos De Síntesis
The synthesis of (R)-2-Hydroxypentanenitrile can be achieved through several methods. One of the most commonly used methods is the asymmetric hydrocyanation of unsaturated ketones. This reaction involves the addition of hydrogen cyanide to the double bond in the presence of a chiral catalyst to produce the desired product with high enantioselectivity.
Aplicaciones Científicas De Investigación
(R)-2-Hydroxypentanenitrile has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been investigated as a potential intermediate in the synthesis of various drugs, such as antidepressants and antipsychotics.
Propiedades
Número CAS |
10021-63-3 |
|---|---|
Nombre del producto |
(R)-2-Hydroxypentanenitrile |
Fórmula molecular |
C5H9NO |
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
(2R)-2-hydroxypentanenitrile |
InChI |
InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h5,7H,2-3H2,1H3/t5-/m1/s1 |
Clave InChI |
AANFRDGJHYLLAE-RXMQYKEDSA-N |
SMILES isomérico |
CCC[C@H](C#N)O |
SMILES |
CCCC(C#N)O |
SMILES canónico |
CCCC(C#N)O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



